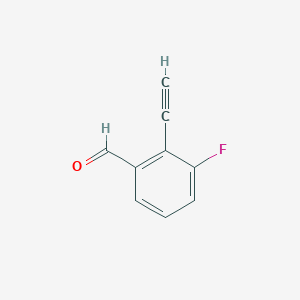

2-Ethynyl-3-fluorobenzaldehyde

Vue d'ensemble

Description

2-Ethynyl-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H5FO and its molecular weight is 148.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Ethynyl-3-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an aromatic aldehyde characterized by the presence of an ethynyl group and a fluorine atom on the benzene ring. The synthesis typically involves the reaction of 3-fluorobenzaldehyde with acetylene derivatives under specific catalytic conditions. This compound serves as a versatile intermediate in the development of various pharmaceuticals.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to inhibit the growth of several cancer cell lines, including prostate cancer cells. The compound's mechanism of action involves the inhibition of aldehyde dehydrogenases (ALDHs), which are enzymes implicated in cancer cell proliferation and survival.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| DU145 (Prostate) | 61 |

| PC3 (Prostate) | 47 |

| LNCaP (Prostate) | <10 |

These values indicate that this compound exhibits notable cytotoxic effects, particularly against LNCaP cells, which express higher levels of ALDH isoforms compared to DU145 and PC3 cells .

The biological activity of this compound is largely attributed to its ability to interact with ALDH enzymes. By inhibiting these enzymes, the compound disrupts metabolic pathways essential for cancer cell survival. The selectivity for specific ALDH isoforms may contribute to its potency against certain cancer types .

Case Studies and Research Findings

A series of experiments have been conducted to evaluate the biological effects of this compound:

- Cell Viability Assays : MTT assays demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across multiple prostate cancer cell lines.

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation assays.

- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, supporting its potential as an anticancer agent .

Safety and Toxicology

While the therapeutic potential is promising, understanding the safety profile of this compound is crucial. Toxicological assessments suggest that at therapeutic doses, the compound exhibits manageable side effects; however, further studies are necessary to fully elucidate its safety profile in long-term use.

Analyse Des Réactions Chimiques

Example Protocol (adapted from ):

A mixture of 3-fluoro-2-iodobenzaldehyde (1.0 mmol), ethynyltrimethylsilane (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and triethylamine (5 mL) in THF was stirred at 50°C under N₂ for 12 hours. Deprotection with K₂CO₃/MeOH yielded 2-ethynyl-3-fluorobenzaldehyde.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂, CuI, THF, 50°C | 68% | |

| 2 | K₂CO₃, MeOH, rt | 90% |

Cyclization Reactions

The ethynyl group facilitates cascade cyclizations. For example, with amino acids under EPA reaction conditions , it forms fused heterocycles (e.g., isobenzofurans) via 5-exo-dig cyclization .

Reaction with dl-Phenylalanine ( ):

This compound (1 mmol) and dl-phenylalanine (1.2 mmol) in Ac₂O (5 equiv) with NaOAc (1.1 equiv) at 80°C for 4 hours yielded 1-oxazolonylisobenzofuran (Z-configuration, confirmed by X-ray).

| Product | Conditions | Yield | Selectivity (Z:E) |

|---|---|---|---|

| 1-Oxazolonylisobenzofuran | NaOAc, Ac₂O, 80°C, 4 h | 53% | >99:1 |

Cross-Coupling Reactions

The ethynyl group participates in alkynylation and cycloaddition reactions.

Pd-Catalyzed Coupling with Aryl Halides ( ):

This compound (1 mmol) and 4-bromo-3-(trifluoromethyl)nitrobenzene (1 mmol) in Pd(PPh₃)₄/CuI/THF at 50°C for 5 hours formed 2-((4-nitro-3-(trifluoromethyl)phenyl)ethynyl)-3-fluorobenzaldehyde .

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl-ethynylbenzaldehyde derivative | Pd(PPh₃)₄, CuI, THF | 88% |

Functional Group Transformations

The aldehyde group undergoes nucleophilic additions (e.g., Grignard) and oxidations , while the ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition).

Oxazolone Formation ( ):

Reaction with N-acylglycines in Ac₂O/NaOAc at 100°C for 1 hour generated indeno[2,1-c]pyran-3-ones via dual C–C and C–O bond formation.

| Product | Conditions | Yield |

|---|---|---|

| Indeno[2,1-c]pyran-3-one | NaOAc, Ac₂O, 100°C, 1 h | 56% |

Fluorine-Specific Effects

The meta-fluorine atom enhances electron-withdrawing effects , stabilizing intermediates in cyclization and directing regioselectivity in cross-couplings .

Electronic Impact ( ):

Substituents on the ethynylbenzaldehyde scaffold showed no significant electronic influence on yields, but fluorine improved stability during cyclization.

Key Mechanistic Insights:

-

Cyclization Pathways : Ethynyl groups enable 5-exo-dig or 6-endo-dig cyclizations, depending on the base and solvent .

-

Role of Ac₂O : Promotes oxazolone intermediate formation via Dakin–West-like reactions, critical for cascade cyclizations .

-

Stereoselectivity : Z-configuration dominates in isobenzofurans due to steric and electronic factors .

Propriétés

IUPAC Name |

2-ethynyl-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAHHIYPDGHDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.